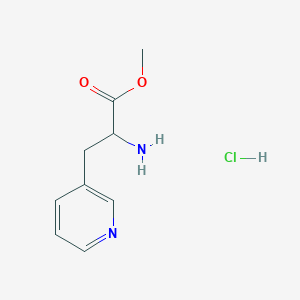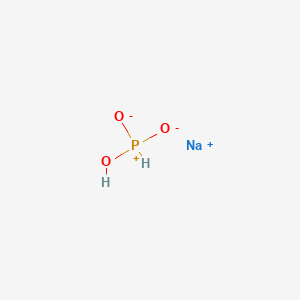
Sodium;hydroxy(dioxido)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;hydroxy(dioxido)phosphanium is a compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;hydroxy(dioxido)phosphanium typically involves the reaction of phosphonic acid derivatives with sodium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product. For example, the reaction of hydroxyphosphonic acid with sodium hydroxide under reflux conditions can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process .
化学反应分析
Types of Reactions: Sodium;hydroxy(dioxido)phosphanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
科学研究应用
Sodium;hydroxy(dioxido)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing to explore its use in drug development, particularly for bone-related diseases due to its ability to bind to hydroxyapatite.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
作用机制
The mechanism of action of sodium;hydroxy(dioxido)phosphanium involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can inhibit enzymes involved in phosphorus metabolism, leading to altered biochemical pathways. The compound’s ability to bind to hydroxyapatite makes it effective in targeting bone tissues, which is particularly useful in the treatment of bone diseases .
相似化合物的比较
- Hydroxyphosphonic acid
- Aminophosphonic acid
- Phosphonic acid
Comparison: Sodium;hydroxy(dioxido)phosphanium is unique due to its specific structure and reactivity. Compared to hydroxyphosphonic acid, it has enhanced stability and solubility in aqueous solutions. Aminophosphonic acid, on the other hand, has different biological activities due to the presence of an amino group. Phosphonic acid is a simpler compound with fewer functional groups, making it less versatile in chemical reactions .
属性
IUPAC Name |
sodium;hydroxy(dioxido)phosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H3O3P/c;1-4(2)3/h;4H,(H2,1,2,3)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOCXFOQAWJIIT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[PH+]([O-])[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2NaO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.978 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
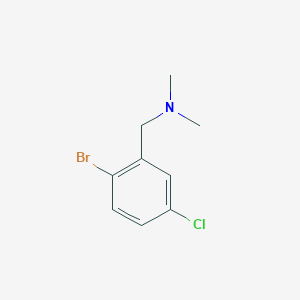

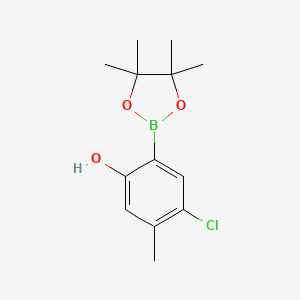


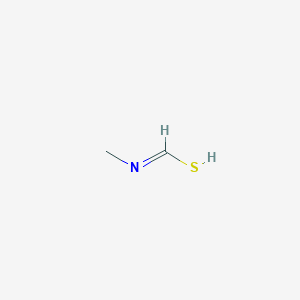
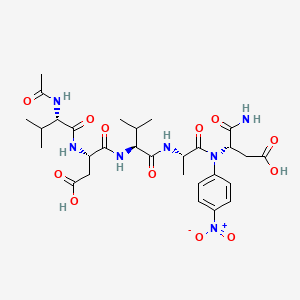
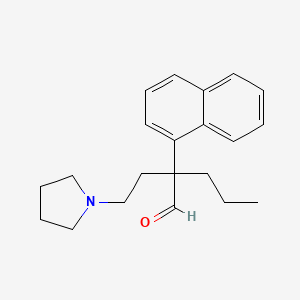
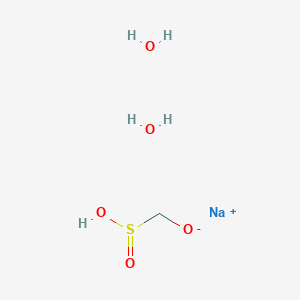
![[1-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1-(6-methoxyquinolin-4-yl)propyl] hydrogen carbonate](/img/structure/B8231478.png)
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(E)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8231487.png)
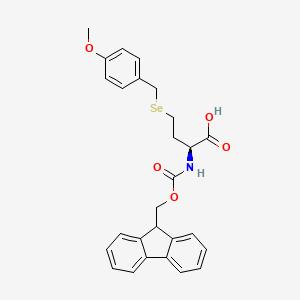
![1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine;hydrochloride](/img/structure/B8231502.png)
